

# Palatinose: A Validated Low Glycemic Index Carbohydrate for Balanced Blood Glucose Control

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Palatinose |           |
| Cat. No.:            | B3434673   | Get Quote |

#### For Immediate Release

A comprehensive review of human clinical trials confirms **Palatinose**<sup>TM</sup> (isomaltulose) as a low glycemic index (GI) carbohydrate, offering a slower, more sustained energy release and promoting a balanced blood glucose response compared to traditional sugars like sucrose and glucose. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of **Palatinose**<sup>TM</sup>, its metabolic effects, and the experimental data supporting its validation.

**Palatinose**<sup>TM</sup> is a disaccharide carbohydrate derived from sucrose via enzymatic rearrangement, resulting in a unique  $\alpha$ -1,6-glycosidic bond between its glucose and fructose units.[1][2] This structural difference is the key to its distinct physiological properties. Unlike the rapidly hydrolyzed  $\alpha$ -1,2 bond in sucrose, the bond in **Palatinose**<sup>TM</sup> is digested more slowly by enzymes in the small intestine.[2][3] This leads to a slower, more sustained release of glucose into the bloodstream, a characteristic that has been consistently demonstrated in numerous human studies.[1][2][3]

The glycemic index (GI) is a numerical scale used to indicate how quickly and how high a particular food raises blood glucose levels.[1] Foods with a low GI are digested and absorbed more slowly, resulting in a gradual rise in blood sugar and insulin levels. **Palatinose™** has a scientifically validated GI of 32, classifying it as a low glycemic carbohydrate.[1] This is in stark contrast to high GI carbohydrates like glucose (GI of 100) and sucrose.[1]



**Comparative Glycemic and Insulinemic Response** 

Human clinical trials have consistently demonstrated the superior metabolic profile of **Palatinose™** when compared to sucrose. Ingestion of **Palatinose™** results in a significantly lower and more stable blood glucose response.

A study involving healthy volunteers showed that a single dose of **Palatinose**<sup>™</sup> resulted in lower postprandial blood glucose and insulin responses compared to sucrose, while providing a prolonged delivery of glucose over a three-hour period.[3] Another study in subjects with type 2 diabetes found that peak blood glucose concentrations were 20% lower after **Palatinose**<sup>™</sup> ingestion compared to sucrose.[4] This was accompanied by a 55% lower insulin secretion, highlighting its potential for improved glycemic control.[4]

The sustained energy release from **Palatinose**<sup>™</sup> also influences the secretion of incretin hormones, which play a crucial role in glucose homeostasis. Studies have shown that **Palatinose**<sup>™</sup> stimulates a higher and more sustained release of glucagon-like peptide-1 (GLP-1) compared to sucrose.[5][6] GLP-1 is known to enhance insulin secretion, suppress glucagon secretion, and slow gastric emptying, all of which contribute to better blood sugar management. [7][8] Conversely, **Palatinose**<sup>™</sup> leads to a reduced secretion of glucose-dependent insulinotropic polypeptide (GIP) compared to sucrose.[4]

The following tables summarize the key quantitative data from human clinical studies, comparing the effects of **Palatinose**™, sucrose, and glucose on various metabolic parameters.

| Parameter              | Palatinose™ | Sucrose | Glucose | Reference(s) |
|------------------------|-------------|---------|---------|--------------|
| Glycemic Index<br>(GI) | 32          | -       | 100     | [1]          |



| Study<br>Population                         | Parameter                                  | Palatinose<br>™ (50g)     | Sucrose<br>(50g)                                                   | Key Finding                                                                 | Reference(s |
|---------------------------------------------|--------------------------------------------|---------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------------|-------------|
| Healthy<br>Volunteers                       | Peak Blood<br>Glucose                      | Lower                     | Higher                                                             | Significantly lower postprandial blood glucose response with Palatinose™.   | [3]         |
| Insulin<br>Response                         | Lower                                      | Higher                    | Significantly lower insulinemic response with Palatinose™.         | [3]                                                                         |             |
| Subjects with<br>Type 2<br>Diabetes         | Peak Blood<br>Glucose<br>Concentratio<br>n | 2.5 mmol/L<br>(20%) lower | Higher                                                             | Palatinose™ ingestion leads to a significantly lower peak in blood glucose. | [4]         |
| Insulin<br>Secretion                        | 55% lower                                  | Higher                    | Palatinose™ results in a substantially lower insulin secretion.    | [4]                                                                         |             |
| GIP Incremental Area Under the Curve (iAUC) | 40% lower                                  | Higher                    | Palatinose™<br>intake<br>significantly<br>reduces GIP<br>response. | [4]                                                                         |             |
| GLP-1<br>Incremental<br>Area Under          | 6.3-fold<br>higher                         | Lower                     | Palatinose™<br>administratio<br>n leads to a<br>remarkably         | [4]                                                                         |             |



| the Curve                          |                  |                         | higher GLP-1 |                                                                                                        |     |
|------------------------------------|------------------|-------------------------|--------------|--------------------------------------------------------------------------------------------------------|-----|
| (iAUC)                             |                  |                         | response.    |                                                                                                        |     |
| Overweight/O<br>bese<br>Volunteers | GLP-1<br>Release | Significantly<br>higher | Lower        | Palatinose™ promotes a stronger and more sustained release of GLP-1, even when consumed before a meal. | [5] |

# **Experimental Protocols**

The validation of the low glycemic index of **Palatinose**<sup>™</sup> and its comparative effects are based on standardized and rigorous experimental protocols conducted in human subjects. A typical protocol for determining the glycemic index is as follows:

- 1. Subject Recruitment and Selection:
- A group of healthy human subjects, typically 10 or more, are recruited for the study. [9][10]
- Inclusion criteria often include age, a healthy body mass index (BMI), and normal glucose tolerance.
- Exclusion criteria may include metabolic disorders such as diabetes, cardiovascular diseases, or known hypersensitivities.[11]
- 2. Pre-Test Conditions:
- Subjects are required to fast for 10-12 hours overnight prior to the test to establish baseline blood glucose levels.[10][11]
- Strenuous physical activity and smoking are often restricted before the test.[3]



#### 3. Test Procedure:

- A baseline blood sample is taken to measure fasting blood glucose levels.
- Subjects consume a test food or beverage containing a specific amount of available carbohydrates, typically 50 grams, within a short timeframe (e.g., 3-5 minutes).[9][10][11]
- Subsequent blood samples are collected at regular intervals over a two-hour period (e.g., at 15, 30, 45, 60, 90, and 120 minutes) to measure the postprandial blood glucose response.
   [11]
- 4. Reference Food and Crossover Design:
- The same procedure is repeated on a separate day with a reference food, which is typically 50 grams of pure glucose or white bread, assigned a GI value of 100.[9][10]
- A randomized, crossover design is often employed, where each subject consumes both the
  test food and the reference food on different occasions, separated by a washout period of at
  least a week.[4]
- 5. Data Analysis and GI Calculation:
- The incremental area under the two-hour blood glucose response curve (iAUC) is calculated for both the test food and the reference food.[9][10]
- The glycemic index is calculated using the following formula: GI = (iAUC of Test Food / iAUC of Reference Food) x 100[12]

## **Visualizing the Mechanisms**

The following diagrams illustrate the experimental workflow for a typical glycemic index study and the signaling pathway involved in the metabolic response to **Palatinose**<sup>TM</sup> and sucrose.





Click to download full resolution via product page

Caption: A flowchart of the experimental protocol for determining the glycemic index.





Click to download full resolution via product page

Caption: Signaling pathway of **Palatinose™** and Sucrose metabolism and their effects.

## Conclusion

The extensive body of evidence from human clinical trials unequivocally validates **Palatinose**<sup>™</sup> as a low glycemic index carbohydrate. Its slow and sustained release of glucose provides a more balanced energy supply, resulting in a lower and more stable blood glucose and insulin response compared to high GI sugars. The favorable impact of **Palatinose**<sup>™</sup> on incretin hormone secretion further underscores its benefits for metabolic health. For researchers and professionals in the fields of nutrition and drug development, **Palatinose**<sup>™</sup> represents a valuable ingredient for creating products that support healthy blood sugar management and overall well-being.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. balafive.com [balafive.com]
- 2. nsm22.s3.ap-southeast-1.amazonaws.com [nsm22.s3.ap-southeast-1.amazonaws.com]
- 3. Novel findings on the metabolic effects of the low glycaemic carbohydrate isomaltulose (Palatinose™) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Palatinose™ stimulates the release of GLP-1 | BENEO [beneo.com]
- 6. How GLP-1 and Palatinose™ Support Metabolic Health [blog.beneo.com]
- 7. Regulation of glucagon secretion by incretins | Semantic Scholar [semanticscholar.org]
- 8. glucagon.com [glucagon.com]
- 9. Glycemic index Wikipedia [en.wikipedia.org]
- 10. glycemic-index.net [glycemic-index.net]
- 11. Animal and Clinical Studies Evaluating Blood Glucose Control With Palatinose-Based Alternative Sweeteners PMC [pmc.ncbi.nlm.nih.gov]
- 12. medindia.net [medindia.net]
- To cite this document: BenchChem. [Palatinose: A Validated Low Glycemic Index Carbohydrate for Balanced Blood Glucose Control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3434673#validating-the-low-glycemic-index-of-palatinose-in-human-subjects]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com